molecular formula C7H10N2O B13944251 3-Ethylaminopyridine-N-oxide

3-Ethylaminopyridine-N-oxide

Cat. No.: B13944251
M. Wt: 138.17 g/mol
InChI Key: KDGGKECMTYSONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylaminopyridine-N-oxide is a derivative of pyridine N-oxide, a class of compounds known for their unique chemical properties and applications. Pyridine N-oxides are mild Lewis bases that can activate certain Lewis acidic parts of molecules, increasing the reactivity of their nucleophilic parts towards various reactions with electrophiles

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylaminopyridine-N-oxide can be synthesized through several methods. One common approach involves the oxidation of 3-ethylaminopyridine using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired N-oxide product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes using packed-bed microreactors. These reactors, combined with oxidizing agents like hydrogen peroxide in methanol, offer a safer, greener, and more efficient production method compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylaminopyridine-N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Ethylaminopyridine-N-oxide involves its role as a mild Lewis base. It can activate Lewis acidic parts of molecules, increasing the reactivity of their nucleophilic parts towards various reactions with electrophiles . This activation enhances the compound’s ability to participate in and catalyze a wide range of chemical reactions.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(1-oxidopyridin-1-ium-3-yl)ethanamine

InChI

InChI=1S/C7H10N2O/c8-4-3-7-2-1-5-9(10)6-7/h1-2,5-6H,3-4,8H2

InChI Key

KDGGKECMTYSONT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.